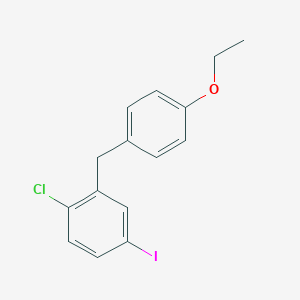

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFRIPGHKLGMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649082 | |

| Record name | 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103738-29-9 | |

| Record name | 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a halogenated aromatic compound with significant applications in organic synthesis. Its unique molecular structure, featuring chloro, iodo, and ethoxybenzyl moieties, makes it a versatile building block for the synthesis of a variety of organic molecules, most notably as a key intermediate in the production of the SGLT2 inhibitor Dapagliflozin.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3] It is characterized by its limited solubility in water but shows good solubility in common organic solvents such as ethanol, methanol, and dichloromethane.[3] The compound is sensitive to air, light, and moisture, necessitating storage in a cool, dry, and dark environment.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1103738-29-9 | [5][6][7] |

| Molecular Formula | C₁₅H₁₄ClIO | [1][6] |

| Molecular Weight | 372.63 g/mol | [1][6] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 82-85 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, dichloromethane | [3] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.[3] A higher yield synthesis, reported to be around 80-86%, involves the reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.[1][3]

Detailed Synthesis Protocol: Reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone[1]

This protocol describes a two-step reduction process to yield this compound.

Materials:

-

(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (CH₃CN)

-

Sodium borohydride (NaBH₄)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂)

-

Toluene

-

Methanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

12% Sodium carbonate solution (Na₂CO₃)

-

Nitrogen gas (N₂)

Experimental Procedure:

-

Initial Reaction: Under a nitrogen atmosphere, add 1 g of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone and 10.88 g of dichloromethane to a 100 mL reaction flask. Heat the mixture to 30-40 °C.

-

Add 2.88 g of acetonitrile and 0.2 g of sodium borohydride. Stir the reaction at 30-40 °C for 30 minutes.

-

Slowly add 0.84 g of trimethylchlorosilane dropwise, maintaining the temperature at 30-40 °C for 4 hours.

-

Second Reduction Step: Add an additional 0.6 g of sodium borohydride and 2.52 g of trimethylchlorosilane and continue the reaction at 30-40 °C for another 4 hours.

-

Alternative Second Reduction Step: Cool the reaction solution to 0-5 °C and slowly add 2.2 g of boron trifluoride diethyl etherate dropwise, keeping the temperature below 10 °C. Then, raise the temperature to 30-35 °C and maintain for 4 hours. Cool again to 10-15 °C, add 0.6 g of sodium borohydride and 1.65 g of boron trifluoride diethyl etherate, and heat to 30-35 °C for 4 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to 0-5 °C. Add 20 mL of dichloromethane, followed by the slow dropwise addition of 20 mL of 12% sodium carbonate solution. Continue stirring for 20 minutes.

-

Separate the layers and extract the aqueous phase twice with 40 mL of dichloromethane.

-

Combine the organic phases, wash once with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain a light yellow oily crude product.

-

Crystallization: Dissolve the crude product in 3 mL of toluene and heat to 60 °C. Slowly add 12 mL of methanol dropwise. Cool to -10 °C and allow to crystallize for 8 hours.

-

Final Product: Filter the solid, dry it to obtain the final white solid product with a yield of approximately 86%.

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, primarily due to its dual halogenation which allows for site-selective cross-coupling reactions.[]

-

Pharmaceuticals: The most prominent application is in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2] It has also been utilized in the preparation of antitumor agents (e.g., benzimidazole-pyrimidine hybrids that inhibit tubulin polymerization), anti-inflammatory agents, and antiviral agents, such as HIV-1 integrase inhibitors.[3]

-

Materials Science: This compound serves as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs).[3] For instance, it is a starting material for tris(4-ethoxyphenyl)amine, a hole-transporting material used in OLEDs.[3] It is also used in the development of liquid crystals.[3]

Safety and Handling

This compound is considered a hazardous substance.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from PubChem.[6]

Conclusion

This compound is a key chemical intermediate with significant utility in both pharmaceutical and materials science research and development. Its well-defined properties and versatile reactivity make it an important tool for organic chemists. The synthetic protocols, particularly the high-yield reduction method, provide a reliable pathway for its preparation. Proper handling and adherence to safety guidelines are crucial when working with this compound.

References

- 1. This compound | 1103738-29-9 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1103738-29-9 [sigmaaldrich.com]

- 5. 1103738-29-9 this compound 4-碘-1-氯-2-(4-乙氧基苄基)苯 -Win-Win Chemical [win-winchemical.com]

- 6. This compound | C15H14ClIO | CID 25207582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cphi-online.com [cphi-online.com]

- 9. fishersci.com [fishersci.com]

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This guide covers its chemical identity, physical properties, synthesis protocols, and significant applications.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a central benzene ring substituted with four different groups: a chlorine atom, an iodine atom, a hydrogen atom, and a 4-ethoxybenzyl group.

-

IUPAC Name: 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene[1]

-

Synonyms: 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene[2][3][4]

The core of the molecule is a benzene ring. The substituents are positioned as follows:

-

A chlorine atom at position 1.

-

A 4-ethoxybenzyl group at position 2.

-

An iodine atom at position 4.

Caption: Logical breakdown of the molecular components.

Physicochemical Properties

This compound is typically a solid at room temperature and has limited solubility in water but is soluble in common organic solvents.[2] Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClIO | [1][5] |

| Molecular Weight | 372.63 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder / Off-white solid | [2][6] |

| Melting Point | 82-85 °C | [2] |

| Boiling Point | 411.2 ± 40.0 °C (Predicted) | [6] |

| Density | 1.531 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, dichloromethane | [2] |

| Storage Conditions | 2-8°C, Keep in dark place, Sealed in dry | [6] |

Applications in Research and Development

This compound is a versatile building block in organic synthesis.[2] Its primary application is as a crucial intermediate in the synthesis of Dapagliflozin [3][5], a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

Beyond this, it serves as a precursor for a range of biologically active molecules, including potential antitumor, anti-inflammatory, and antiviral agents.[2] It has also been utilized in materials science for creating compounds like hole-transporting materials for Organic Light-Emitting Diodes (OLEDs).[2]

References

- 1. This compound | C15H14ClIO | CID 25207582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1103738-29-9 | this compound [jayfinechem.com]

- 5. This compound | 1103738-29-9 [chemicalbook.com]

- 6. 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene CAS 1103738-29-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Comprehensive Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth overview of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS No. 1103738-29-9), a crucial chemical intermediate. The document details its physicochemical properties, synthesis protocols, and its primary application in the manufacturing of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Furthermore, this guide outlines experimental procedures for the analysis of related impurities and for assessing the biological activity of SGLT2 inhibitors. The mechanism of action of SGLT2 inhibition is also visually represented through a detailed signaling pathway diagram.

Chemical and Physical Properties

This compound is a substituted aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1103738-29-9 | [2] |

| Molecular Formula | C₁₅H₁₄ClIO | [2] |

| Molecular Weight | 372.63 g/mol | [2] |

| IUPAC Name | 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | [2] |

| Physical Form | White to light yellow crystalline powder | [1] |

| Melting Point | 82-85°C | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and dichloromethane. | [1] |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C. | [3] |

| Purity | Typically ≥98% | [3] |

Applications in Synthesis

While its primary and most documented use is as a key intermediate in the synthesis of the antidiabetic drug Dapagliflozin, this compound has also been utilized as a building block for other biologically active compounds and materials.[1][4] These include potential antitumor agents that inhibit tubulin polymerization, HIV-1 integrase inhibitors, and materials for organic light-emitting diodes (OLEDs).[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.[5][6]

Materials:

-

(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

-

Dichloromethane

-

Acetonitrile

-

Sodium borohydride

-

Trimethylchlorosilane

-

Boron trifluoride diethyl etherate

-

Sodium carbonate solution (12%)

-

Toluene

-

Methanol

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, add 1 g of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone and 10.88 g of dichloromethane to a 100 mL reaction flask.

-

Heat the mixture to 30-40 °C.

-

Add 2.88 g of acetonitrile and 0.2 g of sodium borohydride. Stir the reaction at 30-40 °C for 30 minutes.

-

Slowly add 0.84 g of trimethylchlorosilane dropwise, maintaining the temperature at 30-40 °C for 4 hours.

-

Add an additional 0.6 g of sodium borohydride and 2.52 g of trimethylchlorosilane and continue the reaction at 30-40°C for another 4 hours.

-

Cool the reaction solution to 0-5 °C and slowly add 2.2 g of boron trifluoride diethyl ether dropwise, keeping the temperature below 10 °C.

-

Raise the temperature to 30-35 °C and maintain for 4 hours.

-

Cool to 10-15 °C, add another 0.6 g of sodium borohydride and 1.65 g of boron trifluoride diethyl ether, and heat to 30-35 °C for 4 hours.

-

After the reaction is complete, cool to 0-5 °C, add 20 mL of dichloromethane, and slowly add 20 mL of 12% sodium carbonate solution. Stir for 20 minutes.

-

Separate the liquid phases and extract the aqueous phase twice with 40 mL of dichloromethane.

-

Combine the organic phases, wash with water, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

-

Dissolve the crude product in 3 mL of toluene, heat to 60°C, and slowly add 12 mL of methanol dropwise.

-

Cool to -10°C and allow to crystallize for 8 hours.

-

Filter and dry the resulting white solid product. The expected yield is approximately 86%.[6]

Synthesis of Dapagliflozin from this compound

This synthesis involves a Grignard reaction followed by deacetylation.[7]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (2M in THF)

-

2,3,4,6-tetraacetoxy-α-D-glucopyranose bromide

-

Copper chloride

-

Isoprene

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated brine

-

Absolute ethanol

-

Methanol

-

Lithium hydroxide aqueous solution

Procedure:

-

Grignard Reagent Formation and Coupling:

-

In a 500 mL three-neck flask under nitrogen, dissolve 56 g (150 mmol) of this compound in 250 mL of anhydrous THF.

-

Cool the solution to -10°C and slowly add 80 mL of isopropylmagnesium chloride (2M in THF). React at -5°C for 2 hours.

-

In a separate 1000 mL flask, add 49 g (120 mmol) of 2,3,4,6-tetraacetoxy-α-D-glucopyranose bromide, 2.67 g (20 mmol) of copper chloride, 6.8 g (100 mmol) of isoprene, and 250 mL of anhydrous THF.

-

Cool this mixture to 0°C and slowly add the prepared Grignard reagent over 1 hour.

-

Maintain the reaction temperature at 5-10°C for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the organic phase with ethyl acetate, wash with saturated brine, and concentrate under reduced pressure.

-

Recrystallize the product from 300 mL of absolute ethanol to yield 2,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose as a white solid.[7]

-

-

Deacetylation to Dapagliflozin:

-

To a mixture of the acetylated product, methanol, and THF, add lithium hydroxide aqueous solution dropwise while maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction to proceed at room temperature overnight.

-

Concentrate the mixture under reduced pressure to remove most of the solvent.

-

Extract with ethyl acetate, wash the combined organic phases with saturated brine, and concentrate under reduced pressure to obtain solid Dapagliflozin.[7]

-

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used for the separation and quantification of Dapagliflozin and its process-related impurities.[8][9]

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[8]

-

Mobile Phase A: Buffer pH 6.5.[8]

-

Mobile Phase B: Acetonitrile:Water (90:10 v/v).[8]

-

Gradient Program: A suitable gradient program to separate all impurities. For example: 0–8 min (75:25 A:B), 8–12 min (55:45 A:B), 12–25 min (55:45 A:B), 25–35 min (40:60 A:B), 35–65 min (30:70 A:B), 65–66 min (30:70 A:B), and 66–75 min (75:25 A:B).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: 245 nm.[8]

-

Column Temperature: 35 °C.[10]

Procedure:

-

Prepare standard solutions of Dapagliflozin and known impurities in a suitable diluent.

-

Prepare the sample solution by dissolving the test substance in the diluent to a known concentration.

-

Filter all solutions through a 0.45 µm membrane filter before injection.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard and sample solutions and record the chromatograms.

-

Identify and quantify the impurities based on their retention times and peak areas relative to the standards.

SGLT2 Inhibitor Screening via Fluorescent Glucose Uptake Assay

This cell-based assay measures the inhibition of glucose uptake in human kidney cells.[11][12][13]

Materials:

-

HK-2 human kidney cells.[11]

-

Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

-

Sodium buffer (e.g., 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄, 1 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[12]

-

Sodium-free buffer (e.g., 140 mM N-Methyl-D-glucamine instead of NaCl).[12]

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG).[11]

-

Test compounds (e.g., Dapagliflozin as a positive control).

-

96-well plates.

Procedure:

-

Seed HK-2 cells in 96-well plates and culture until they reach sub-confluence.[12]

-

On the day of the assay, wash the cells with pre-warmed sodium buffer.

-

Add the test compounds at various concentrations to the wells and pre-incubate.

-

Initiate glucose uptake by adding 2-NBDG (e.g., 200 µM) to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.[11]

-

Terminate the uptake by removing the 2-NBDG solution and washing the cells with ice-cold sodium-free buffer.

-

Lyse the cells and measure the fluorescence intensity (Excitation/Emission: ~485/535 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to control wells.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound and its application.

Caption: Synthesis of Dapagliflozin from the core intermediate.

Caption: SGLT2-mediated glucose reabsorption and its inhibition.

Caption: Experimental workflow for SGLT2 inhibitor screening.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and dark place.[3]

Conclusion

This compound is a pivotal intermediate in modern pharmaceutical synthesis, most notably for the production of Dapagliflozin. Its well-defined chemical properties and reactivity make it an essential component in the drug development pipeline for SGLT2 inhibitors. The experimental protocols and pathways detailed in this guide provide a comprehensive resource for researchers and scientists working in this field.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C15H14ClIO | CID 25207582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1103738-29-9 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 1103738-29-9 [chemicalbook.com]

- 7. CN105859672A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

This document provides an in-depth overview of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in pharmaceutical and materials science research. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a polysubstituted aromatic compound.[] Its molecular structure incorporates chloro, iodo, and ethoxybenzyl groups, making it a versatile building block in organic synthesis.[][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C15H14ClIO | [3][4][5] |

| Molecular Weight | 372.63 g/mol | [3][4][6] |

| CAS Number | 1103738-29-9 | [3][4][6] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 82-85°C | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, and dichloromethane. | [2] |

| Synonyms | 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene, 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | [3][4][5] |

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various high-value molecules:

-

Pharmaceuticals: It is prominently used in the synthesis of Dapagliflozin , a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[4][6] It also serves as a precursor for developing antitumor agents (e.g., benzimidazole-pyrimidine hybrids that inhibit tubulin polymerization), anti-inflammatory compounds, and antiviral agents, including HIV-1 integrase inhibitors.[2]

-

Materials Science: Its unique structure is leveraged in the creation of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs).[2] For instance, it is a starting material for synthesizing hole-transporting materials used in OLEDs.[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. A common and well-documented method involves the reduction of a ketone precursor.

This protocol details the reductive conversion of the ketone to the target compound.[4][7]

Materials:

-

(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

-

Dichloromethane (DCM)

-

Acetonitrile

-

Sodium borohydride (NaBH₄)

-

Trimethylchlorosilane (TMSCl)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Sodium carbonate (Na₂CO₃) solution (12%)

-

Toluene

-

Methanol

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Initial Reaction Setup: Under a nitrogen atmosphere, add 1.0 g of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone and 10.88 g of dichloromethane to a 100 mL reaction flask. Heat the mixture to 30-40 °C.[4][7]

-

First Reduction Step: Add 2.88 g of acetonitrile and 0.2 g of sodium borohydride. Stir the reaction at 30-40 °C for 30 minutes. Subsequently, slowly add 0.84 g of trimethylchlorosilane dropwise, maintaining the temperature for 4 hours.[4][7]

-

Second Reduction Step: Add another 0.6 g of sodium borohydride and 2.52 g of trimethylchlorosilane and continue the reaction at 30-40°C for an additional 4 hours.[4][7]

-

Friedel-Crafts-type Reduction: Cool the reaction mixture to 0-5 °C. Slowly add 2.2 g of boron trifluoride diethyl etherate dropwise, ensuring the temperature remains below 10 °C. Afterward, raise the temperature to 30-35 °C and maintain for 4 hours.[4][7]

-

Final Reduction and Quenching: Cool the mixture again to 10-15 °C, add 0.6 g of sodium borohydride and 1.65 g of boron trifluoride diethyl etherate, and heat to 30-35 °C for 4 hours. After the reaction is complete, cool to 0-5 °C. Add 20 mL of dichloromethane, followed by the slow dropwise addition of 20 mL of 12% sodium carbonate solution to quench the reaction. Stir for 20 minutes.[4][7]

-

Work-up and Purification: Separate the organic and aqueous layers. Extract the aqueous phase twice with 40 mL of dichloromethane. Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain a crude product.[4][7]

-

Crystallization: Dissolve the crude product in 3 mL of toluene and heat to 60 °C. Slowly add 12 mL of methanol dropwise. Cool the solution to -10 °C and allow it to crystallize for 8 hours. Filter and dry the resulting solid to obtain the final product.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Synthetic workflow for this compound.

References

The Versatile Intermediate: A Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a key chemical intermediate primarily utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs prominent in the management of type 2 diabetes. Its unique trifunctionalized aromatic structure allows for regioselective transformations, making it a valuable building block in complex organic synthesis. This technical guide provides an in-depth overview of its primary application, detailing the synthetic pathway to Dapagliflozin, including experimental protocols and quantitative data. Furthermore, this document explores its potential, though less documented, utility in the synthesis of other biologically active molecules and materials for organic electronics.

Chemical Properties and Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene |

| CAS Number | 1103738-29-9 |

| Molecular Formula | C₁₅H₁₄ClIO |

| Molecular Weight | 372.63 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[1] |

Primary Application: Synthesis of Dapagliflozin

The most significant and well-documented application of this compound is as a crucial intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor.[2] The synthesis leverages the reactivity of the iodo-substituent for the formation of an organometallic reagent, which then undergoes a key carbon-carbon bond-forming reaction with a protected glucose derivative.

Synthetic Pathway to Dapagliflozin

The overall synthetic scheme involves a Grignard reaction followed by a coupling reaction and subsequent deprotection to yield Dapagliflozin.

Experimental Protocol: Synthesis of Dapagliflozin from this compound

The following protocol is adapted from patent literature and outlines the key steps for the synthesis of Dapagliflozin.

Step 1: Formation of the Grignard Reagent

-

In a 500 mL three-neck reaction flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 56 g (150 mmol) of this compound and 250 mL of anhydrous tetrahydrofuran.

-

Cool the mixture to -10°C.

-

Slowly add 80 mL of a 2M solution of isopropylmagnesium chloride in tetrahydrofuran.

-

Allow the reaction to proceed at -5°C for 2 hours to form the corresponding Grignard reagent.[1]

Step 2: Coupling with Protected Glucose Derivative

-

In a separate 1000 mL three-neck flask, add 49 g (120 mmol) of 2,3,4,6-tetraacetoxy-α-D-glucopyranosyl bromide, 1.93 g (15 mmol) of nickel chloride (or 2.67 g (20 mmol) of copper chloride), 5.1 g (75 mmol) of isoprene (as a 1,3-diene ligand), and 250 mL of anhydrous tetrahydrofuran.[1]

-

Maintain the flask under a nitrogen atmosphere and cool the mixture to 0°C.

-

Slowly add the previously prepared Grignard reagent to this mixture over a period of 1 hour.

-

Maintain the reaction temperature between 5°C and 10°C for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the organic phase with ethyl acetate, wash with saturated brine, and concentrate under reduced pressure to remove the solvent.

-

Recrystallize the crude product from 300 mL of absolute ethanol to obtain 2,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose as a white solid.[1]

Step 3: Deprotection to Dapagliflozin

-

In a 1000 mL flask, dissolve 58 g (100 mmol) of the product from Step 2 in 300 mL of methanol and 200 mL of tetrahydrofuran.

-

Maintain the temperature of the reaction solution between 0°C and 5°C.

-

Add dropwise 100 mL of an aqueous solution of lithium hydroxide (containing 2.4 g of lithium hydroxide, 200 mmol).

-

After the addition is complete, allow the mixture to warm to room temperature and react overnight.

-

The final product, Dapagliflozin, can be further purified through crystallization.

Quantitative Data

| Step | Product | Yield | Purity |

| 2 | 2,3,4,6-tetra-O-acetyl-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-deoxy-β-D-glucopyranose | 72-75% | >98% (after recrystallization) |

| 3 | Dapagliflozin | High | High |

Role in Canagliflozin Synthesis

While some initial sources suggest a potential role for this compound or similar structures in the synthesis of another SGLT2 inhibitor, Canagliflozin, a thorough review of published synthetic routes indicates that the commonly employed pathways for Canagliflozin synthesis start from different precursors, such as 5-bromo-2-methylbenzoic acid.[3] Therefore, its application in the synthesis of Canagliflozin is not well-documented in the public domain.

Other Potential Applications in Organic Synthesis

This compound is described as a versatile building block for a range of other organic molecules due to its distinct reactive sites.[1]

-

Antitumor, Anti-inflammatory, and Antiviral Agents : The scaffold of this compound has been suggested for the preparation of various biologically active compounds. For instance, it has been proposed as a starting material for synthesizing benzimidazole-pyrimidine hybrids, which have shown antitumor activity, and for modifying the 4-iodo substituent to prepare HIV-1 integrase inhibitors.[1] However, specific, publicly available examples detailing these syntheses are limited.

-

Organic Light-Emitting Diodes (OLEDs) : This intermediate has also been mentioned in the context of materials science, specifically as a precursor for the synthesis of hole-transporting materials like tris(4-ethoxyphenyl)amine, which are used in OLEDs.[1]

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily demonstrated in its role in the synthesis of the antidiabetic drug Dapagliflozin. The detailed synthetic protocol highlights its utility in forming complex molecular architectures through organometallic chemistry. While its versatility is noted for the potential synthesis of other pharmaceuticals and organic materials, its application in these areas is less documented in readily available scientific literature. Further research and publication in these domains would be beneficial to fully elucidate the synthetic potential of this compound.

References

- 1. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

- 2. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectral Analysis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents predicted spectral data based on the analysis of its constituent fragments, alongside detailed experimental protocols for acquiring such data.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the known spectral characteristics of its primary structural components: a 1-chloro-4-iodobenzene moiety and a 4-ethoxybenzyl group.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the benzylic methylene protons, and the protons of the ethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Doublet | 1H | Aromatic CH (proton ortho to Iodine) |

| ~ 7.2 - 7.4 | Doublet of Doublets | 1H | Aromatic CH (proton between Chlorine and Iodine) |

| ~ 7.0 - 7.2 | Doublet | 2H | Aromatic CH (protons on ethoxy-substituted ring, ortho to benzyl group) |

| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic CH (proton ortho to Chlorine) |

| ~ 6.7 - 6.9 | Doublet | 2H | Aromatic CH (protons on ethoxy-substituted ring, meta to benzyl group) |

| ~ 4.0 | Singlet | 2H | Benzylic CH₂ |

| ~ 3.9 - 4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~ 1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the benzylic carbon, and the carbons of the ethoxy group.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | Aromatic C-O |

| ~ 140 | Aromatic C-Cl |

| ~ 138 | Aromatic C-I |

| ~ 135 | Aromatic CH |

| ~ 130 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic C (quaternary) |

| ~ 114 | Aromatic CH |

| ~ 92 | Aromatic C-I |

| ~ 63 | -OCH₂CH₃ |

| ~ 38 | Benzylic CH₂ |

| ~ 15 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the aromatic rings, the C-O ether linkage, and the C-Cl and C-I bonds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| 1610 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1510 - 1480 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O-C stretch (asymmetric) |

| 1050 - 1000 | Medium | Aryl-O-C stretch (symmetric) |

| 850 - 750 | Strong | C-Cl stretch |

| 600 - 500 | Medium | C-I stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 372/374 | Moderate | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 245/247 | High | [M - C₇H₇O]⁺ (Loss of 4-ethoxybenzyl radical) |

| 121 | High | [C₈H₉O]⁺ (4-ethoxybenzyl cation) |

| 107 | Moderate | [C₇H₇O]⁺ (Fragment from ethoxybenzyl group) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral window.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (Thin Film) : Alternatively, dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone) and deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition : Place the sample (ATR unit or salt plate) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectral analysis of this compound.

Solubility and melting point of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

An In-depth Technical Guide on the Physicochemical Properties of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of this compound, a key intermediate in the synthesis of pharmaceuticals, including the SGLT2 inhibitor Dapagliflozin.[1][2] This document details its physicochemical properties, standardized experimental protocols for their determination, and relevant biochemical pathways.

Physicochemical Properties

This compound is a white to light-yellow crystalline powder. It is a versatile building block in organic synthesis due to its unique arrangement of functional groups. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Melting Point | 82-85 °C | |

| Water Solubility | Sparingly soluble (1.6E-3 g/L at 25 °C) | [3] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, and dichloromethane | |

| Molecular Formula | C₁₅H₁₄ClIO | [4] |

| Molecular Weight | 372.63 g/mol | [4] |

| Appearance | White to light-yellow crystalline powder |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are crucial for quality control and experimental reproducibility.

Melting Point Determination Protocol (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus (e.g., Mel-Temp or Thiele tube).[5]

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Tap the bottom (sealed end) of the capillary tube on a hard surface to compact the powder to a height of 1-2 mm.[2]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block or oil bath of the melting point apparatus.

-

Position a calibrated thermometer so that the bulb is level with the sample in the capillary tube.[5]

-

-

Measurement:

-

Begin heating the apparatus. For an initial, rapid determination, a faster heating rate can be used to find an approximate melting point.

-

For an accurate measurement, allow the apparatus to cool and begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[5]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[5]

-

-

Safety Precautions:

-

Always wear safety goggles.

-

The melting point apparatus can reach high temperatures; handle with care to avoid burns.

-

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines a standard procedure for qualitatively and quantitatively assessing the solubility of the compound in various solvents.

-

Qualitative Assessment:

-

Place approximately 0.1 g of the compound into a small test tube.

-

Add 3 mL of the desired solvent (e.g., water, ethanol, dichloromethane) in portions, shaking vigorously after each addition.[6]

-

Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (for Water Solubility):

-

Add an excess amount of this compound to a known volume of purified water in a sealed vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully extract a sample of the supernatant liquid, ensuring no solid particles are transferred. Centrifugation or filtration can be used to clarify the solution.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

The determined concentration represents the solubility of the compound at that specific temperature.

-

Visualizations: Synthesis and Biological Relevance

Synthesis Workflow

The synthesis of this compound often involves the reduction of a ketone precursor. The following diagram illustrates a common synthetic pathway.[1][5]

Caption: A simplified workflow for the synthesis of the target compound via reduction.

Biological Context: Mechanism of SGLT2 Inhibition

This compound is a crucial intermediate for Dapagliflozin, an SGLT2 inhibitor.[2] These drugs lower blood glucose by targeting the sodium-glucose cotransporter 2 (SGLT2) protein in the kidneys. The diagram below illustrates this mechanism of action.[7][8]

Caption: Mechanism of action for SGLT2 inhibitors like Dapagliflozin.

References

- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Dapagliflozin - Wikipedia [en.wikipedia.org]

- 8. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]

An In-depth Technical Guide on the Reactivity and Stability of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in the synthesis of pharmaceuticals, most notably the SGLT2 inhibitor Dapagliflozin. This document collates available data on its chemical and physical properties, outlines its synthetic routes, and discusses its reactivity profile, with a particular focus on the differential reactivity of its halogen substituents in cross-coupling reactions. Furthermore, it addresses the stability of the compound under various conditions, drawing inferences from forced degradation studies of the final active pharmaceutical ingredient. Detailed experimental protocols for its synthesis are also provided.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₁₅H₁₄ClIO.[1] It presents as a white to light yellow crystalline powder.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1103738-29-9 | [3][4][5] |

| Molecular Formula | C₁₅H₁₄ClIO | [1] |

| Molecular Weight | 372.63 g/mol | [1][6] |

| Melting Point | 82-85 °C | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [2] |

| Storage Temperature | 2-8 °C, sealed in dry, dark conditions. | [7] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of three key functional groups on the benzene ring: an iodo group, a chloro group, and an ethoxybenzyl group. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a cornerstone of its synthetic utility.

2.1. Cross-Coupling Reactions:

The C-I bond is significantly weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust C-Cl bond. This allows for selective functionalization at the iodo-substituted position. This site-selective reactivity is crucial in the synthesis of complex molecules where sequential bond formation is required.

2.2. Electrophilic Aromatic Substitution:

The substituents on the benzene ring influence its susceptibility to electrophilic attack. The chloro and iodo groups are deactivating yet ortho-, para-directing, while the ethoxybenzyl group is activating and ortho-, para-directing. The interplay of these electronic effects determines the regioselectivity of further substitutions on the aromatic ring.

2.3. Benzylic Reactivity:

The benzylic methylene group (-CH₂-) can be susceptible to oxidation or other reactions under specific conditions, although this is not its primary mode of reactivity in its common applications.

Stability Profile

This compound is reported to be sensitive to air, light, and moisture.[2] For optimal stability, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[7]

Summary of Inferred Stability from Dapagliflozin Forced Degradation Studies:

| Stress Condition | Observation on Dapagliflozin | Implication for this compound | Reference |

| Acidic Hydrolysis | Significant degradation observed. | The core structure is likely susceptible to degradation under acidic conditions. | [8][9] |

| Alkaline Hydrolysis | More stable than in acidic conditions, but some degradation occurs. | The molecule may exhibit some instability in strong alkaline media. | [9][10] |

| **Oxidative Stress (e.g., H₂O₂) ** | Degradation observed. | The molecule may be susceptible to oxidation. | [9][10] |

| Photolytic Stress | Relatively stable, with some degradation. | The compound is sensitive to light, warranting protection from UV exposure. | [9][10] |

| Thermal Stress | Generally stable, with minor degradation at elevated temperatures. | The compound is relatively thermally stable under typical laboratory conditions. | [9][10] |

It is important to note that the glycosidic linkage in Dapagliflozin introduces additional stability considerations that are not present in the intermediate. However, the behavior of the substituted benzene ring under these stress conditions provides a useful surrogate for assessing the stability of this compound.

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][3] The structural features of this intermediate are essential for the final structure and activity of the drug.

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. Below are two common methods.

Method 1: Synthesis from (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone [11]

-

Materials: (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, Dichloromethane, Acetonitrile, Sodium borohydride, Trimethylchlorosilane.

-

Procedure:

-

Under a nitrogen atmosphere, dissolve (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone in dichloromethane and acetonitrile in a reaction flask.

-

Heat the mixture to 30-40 °C.

-

Add sodium borohydride and stir for 30 minutes.

-

Slowly add trimethylchlorosilane dropwise while maintaining the temperature at 30-40 °C and react for 4 hours.

-

Add a second portion of sodium borohydride and trimethylchlorosilane and continue the reaction for another 4 hours.

-

After completion, the reaction is worked up using standard aqueous and organic extraction procedures.

-

The crude product is purified by crystallization to yield the final product.

-

Method 2: Synthesis from 1-chloro-4-iodobenzene [2]

-

Materials: 1-chloro-4-iodobenzene, 4-ethoxybenzyl chloride, Potassium carbonate, and a suitable solvent.

-

Procedure:

-

Combine 1-chloro-4-iodobenzene and 4-ethoxybenzyl chloride in a suitable solvent.

-

Add a base, such as potassium carbonate, to the mixture.

-

The reaction proceeds via a nucleophilic aromatic substitution-type mechanism.

-

Upon completion, the reaction mixture is worked up and the product is purified, typically by crystallization.

-

This method has a reported yield of around 60-70%.[2]

-

Safety and Handling

This compound is considered hazardous. The following is a summary of its hazard statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its reactivity is characterized by the selective activation of the carbon-iodine bond in cross-coupling reactions, enabling the construction of complex molecular architectures. While generally stable under recommended storage conditions, it is sensitive to air, light, and moisture, and care should be taken in its handling and storage. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, facilitating its effective and safe use in their scientific endeavors.

References

- 1. This compound | 1103738-29-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cphi-online.com [cphi-online.com]

- 5. 1103738-29-9 | this compound [jayfinechem.com]

- 6. This compound | C15H14ClIO | CID 25207582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1103738-29-9 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. media.neliti.com [media.neliti.com]

- 10. ijrpr.com [ijrpr.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

The Synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a crucial building block in the synthesis of various pharmaceuticals, most notably the SGLT2 inhibitor Dapagliflozin, used in the treatment of type 2 diabetes.[1][2] Its specific substitution pattern makes it a valuable intermediate for introducing the required pharmacophore into the final drug molecule. This technical guide provides a detailed literature review of the primary synthetic routes to this compound, presenting quantitative data, experimental protocols, and logical workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies and Pathways

Several synthetic strategies have been reported for the preparation of this compound. These can be broadly categorized into two main approaches:

-

Reduction of a Benzophenone Intermediate: This is a widely employed method that involves the synthesis and subsequent reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.

-

Direct Benzylation: This approach involves the direct coupling of a substituted benzene ring with a 4-ethoxybenzyl moiety.

The following sections will delve into the specifics of these synthetic pathways.

Method 1: Reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

This two-step approach first involves a Friedel-Crafts acylation to form the key benzophenone intermediate, which is then reduced to the desired product.

Logical Workflow for Method 1

Caption: Workflow for the synthesis via reduction of a benzophenone intermediate.

Experimental Protocols and Data

Various reducing agents can be employed for the second step, leading to different reaction conditions and yields.

Protocol 1A: Reduction with Sodium Borohydride and Trimethylchlorosilane

-

Reaction: Under a nitrogen atmosphere, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (1 g) is dissolved in dichloromethane (10.88 g) and heated to 30-40 °C. Acetonitrile (2.88 g) and sodium borohydride (0.2 g) are added, and the mixture is stirred for 30 minutes. Trimethylchlorosilane (0.84 g) is then added dropwise, and the reaction is maintained at 30-40 °C for 4 hours. A further portion of sodium borohydride (0.6 g) and trimethylchlorosilane (2.52 g) are added, and the reaction continues for another 4 hours.[1][3]

-

Work-up: The reaction mixture is cooled, and a 12% sodium carbonate solution is added. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are washed, dried, and concentrated to give a crude product.[1][3]

-

Purification: The crude product is recrystallized from a toluene/methanol mixture.[1][3]

Protocol 1B: Reduction with Sodium Borohydride and Boron Trifluoride Diethyl Etherate

-

Reaction: The benzophenone intermediate is reacted with sodium borohydride in the presence of boron trifluoride diethyl etherate.[1][3] The reaction is typically carried out at a controlled temperature, starting at 0-5 °C for the addition of the etherate, then raised to 30-35 °C for several hours.[1][3]

-

Work-up and Purification: Similar to Protocol 1A, the reaction is quenched, extracted, and the final product is purified by crystallization.[1][3]

Protocol 1C: Reduction with Triethylsilane and Boron Trifluoride Diethyl Etherate

-

Reaction: Crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (30.13 g) is suspended in acetonitrile (300 mL) under a nitrogen atmosphere and cooled to approximately 5°C. Triethylsilane and boron trifluoride diethyl etherate are added, and the reaction is stirred for 17.5 hours at 5-20°C.[3]

-

Work-up: The reaction is quenched, and the product is extracted. The extract is washed and concentrated.[3]

-

Purification: The product is crystallized to yield a white granular powder.[3]

| Protocol | Reducing System | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| 1A | NaBH₄ / TMSCl | Dichloromethane, Acetonitrile | 30-40 | 8.5 | - | - |

| 1B | NaBH₄ / BF₃·OEt₂ | Dichloromethane | 0-35 | 8 | 86 | - |

| 1C | Et₃SiH / BF₃·OEt₂ | Acetonitrile | 5-20 | 17.5 | 97.4 ("as-is") | 98.2 area% |

Method 2: Friedel-Crafts Benzylation

A more direct approach involves the Friedel-Crafts benzylation of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride.

Logical Workflow for Method 2

Caption: Workflow for the synthesis via Friedel-Crafts benzylation.

Experimental Protocol and Data

-

Reaction: 1-chloro-4-iodobenzene is reacted with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.[4] This reaction is described as proceeding via a nucleophilic aromatic substitution (SNAr) mechanism.[4]

| Reactants | Reagents | Yield (%) |

| 1-chloro-4-iodobenzene, 4-ethoxybenzyl chloride | Potassium Carbonate | 60-70 |

Method 3: Multi-step Synthesis from 4-ethoxybenzyl alcohol

This alternative route involves the initial formation of an ether linkage followed by subsequent reactions to yield the final product.

Logical Workflow for Method 3

Caption: Workflow for the multi-step synthesis from 4-ethoxybenzyl alcohol.

Experimental Protocol and Data

-

Reaction: 4-ethoxybenzyl alcohol is reacted with 1,4-diiodobenzene in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with sodium hydride and 1-chloro-2-bromoethane to afford the final product.[4]

| Starting Materials | Key Reagents | Overall Yield (%) |

| 4-ethoxybenzyl alcohol, 1,4-diiodobenzene | Thionyl chloride, Triethylamine, Sodium hydride, 1-chloro-2-bromoethane | ~80 |

Physicochemical Properties

-

Molecular Formula: C₁₅H₁₄ClIO[1]

-

Appearance: White to light yellow crystalline powder[4]

-

Melting Point: 82-85 °C[4]

-

Solubility: Sparingly soluble in water, but soluble in most organic solvents such as ethanol, methanol, and dichloromethane.[4]

Conclusion

The synthesis of this compound can be achieved through several viable routes. The reduction of the corresponding benzophenone intermediate is a well-documented and high-yielding method, with various reducing systems offering flexibility in reaction conditions. The direct benzylation and the multi-step synthesis from 4-ethoxybenzyl alcohol provide alternative pathways. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. This guide provides a solid foundation for researchers to select and optimize the synthesis of this important pharmaceutical intermediate.

References

Navigating the Safety Profile of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) for 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, a key intermediate in the synthesis of various pharmaceutical compounds, including the SGLT2 inhibitor Dapagliflozin.[1][2] This document consolidates available safety, handling, and toxicological information to support its safe use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and storage. The table below summarizes the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClIO | PubChem |

| Molecular Weight | 372.63 g/mol | PubChem |

| Appearance | White to light yellow crystalline powder or off-white solid | [3][4] |

| Melting Point | 82-85 °C | [3] |

| Boiling Point (Predicted) | 411.2 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.531 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Sparingly soluble in water; Soluble in DMSO (slightly), methanol (slightly), ethanol, and dichloromethane. | [3] |

| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions, under inert atmosphere. | [4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications and associated precautionary statements.

| GHS Classification | Hazard Statement | Precautionary Statement Codes | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | PubChem |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 | PubChem |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | PubChem |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | PubChem |

Signal Word: Warning[4]

Toxicological Summary

While specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are not publicly available in the searched literature, the GHS classifications indicate a moderate acute oral toxicity and irritation potential to the skin, eyes, and respiratory system.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the public domain. The hazard information is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by chemical suppliers.

Handling and Storage Workflow

The following diagram outlines a general workflow for the safe handling and storage of this compound in a laboratory setting, based on its known hazards.

Caption: General workflow for safe handling and storage.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific signaling pathways affected by this compound. Its primary known biological relevance is as a precursor in the synthesis of other biologically active molecules.[1][3] For instance, it has been utilized in the preparation of anti-tumor agents that function by inhibiting tubulin polymerization.[3]

Synthesis and Reactivity

This compound can be synthesized through various methods. One common approach involves the reaction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone with a reducing agent such as sodium borohydride in the presence of trimethylchlorosilane or boron trifluoride diethyl etherate.[2] The compound is noted to be sensitive to air, light, and moisture.[3]

The logical relationship for risk management based on the available safety data is outlined in the diagram below.

Caption: Hazard, exposure, and control logic diagram.

References

An In-Depth Technical Guide to the Key Hazards and Precautionary Measures for 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety protocols for the chemical compound 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS No. 1103738-29-9). This compound is utilized in synthetic chemistry, notably as an intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] Given its application in pharmaceutical development, a thorough understanding of its safety profile is critical for all handling personnel.

Physicochemical and Identification Data

A summary of the key identification and physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1103738-29-9 | [1][2][3][4][5] |

| Molecular Formula | C15H14ClIO | [2][3][4][5] |

| Molecular Weight | 372.63 g/mol | [1][2][4][5] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| IUPAC Name | 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | [2][5] |

| InChI Key | CZFRIPGHKLGMEU-UHFFFAOYSA-N | [2][4] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place. | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[5]

GHS Hazard Summary

The primary hazards associated with this compound are related to irritation and acute toxicity if ingested.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] |

GHS Pictogram:

-

(GHS07)[2]

Precautionary Statements and Safety Measures

Adherence to the following precautionary statements is mandatory to ensure the safe handling of this compound.

Summary of Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[6] | |

| P280 | Wear protective gloves/eye protection/face protection.[6] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[6] |

Experimental Protocols and Handling

While specific experimental protocols for this compound are not publicly available, standard laboratory procedures for handling hazardous solid chemicals should be strictly followed.

General Handling Protocol:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[6]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[8] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place as recommended (2-8°C).[1][2][6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Logical Workflow for Hazard Management

The following diagram outlines a standard workflow for assessing and mitigating the risks associated with handling chemical intermediates like this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1103738-29-9 [sigmaaldrich.com]

- 3. 1103738-29-9 this compound 4-碘-1-氯-2-(4-乙氧基苄基)苯 -Win-Win Chemical [win-winchemical.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C15H14ClIO | CID 25207582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The Role of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene in the Synthesis of SGLT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral hypoglycemic agents that have revolutionized the treatment of type 2 diabetes mellitus. A key structural feature of many SGLT2 inhibitors is the C-aryl glucoside moiety. The synthesis of these complex molecules relies on the use of specialized building blocks. This document details the critical role of the intermediate, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene , in the synthesis of the prominent SGLT2 inhibitor, Dapagliflozin. While this intermediate is central to the Dapagliflozin synthesis, it is important to note that other SGLT2 inhibitors, such as Canagliflozin and Empagliflozin, are synthesized via different key intermediates and synthetic routes.

Introduction to this compound

This compound is a bespoke chemical intermediate specifically designed for the synthesis of Dapagliflozin.[1] Its structure incorporates the necessary functionalities for the construction of the aglycone portion of Dapagliflozin and for the subsequent coupling with the glucose moiety. The key features of this molecule are:

-

Iodo group: The iodine atom at the 4-position is a versatile functional group for forming a carbon-carbon bond with the glucose ring. It readily undergoes metal-halogen exchange to form an organometallic species (e.g., a Grignard or organolithium reagent), which is essential for the nucleophilic attack on a protected glucose derivative.

-

Chloro and Ethoxybenzyl groups: These substituents at the 1 and 2 positions, respectively, form the characteristic aglycone structure of Dapagliflozin.

Synthetic Pathway of Dapagliflozin

The synthesis of Dapagliflozin from this compound generally involves a three-stage process:

-

Formation of an Organometallic Reagent: The iodo-intermediate undergoes a metal-halogen exchange to create a highly reactive organometallic species.

-

Coupling with a Protected Glucose Derivative: This organometallic reagent then attacks the anomeric center of a protected glucose derivative, typically a gluconolactone or a glycosyl bromide, to form the C-glucoside linkage.

-

Deprotection: The protecting groups on the glucose moiety are removed to yield the final active pharmaceutical ingredient, Dapagliflozin.

Below is a DOT language script that visualizes the synthetic pathway.

Caption: Synthetic Pathway of Dapagliflozin.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of Dapagliflozin using this compound.

Formation of the Grignard Reagent and Coupling with Protected Glucose

This protocol is based on the procedure described in patent CN105859672A.[2]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2M solution)

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Nickel(II) chloride (NiCl₂) or Copper(II) chloride (CuCl₂)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated brine solution

-